7beta-Hydroxydeoxycryptojaponol
Description
7β-Hydroxydeoxycryptojaponol (compound 9) is a labdane- or abietane-type diterpenoid isolated from Juniperus oblonga, a species known for its diverse secondary metabolites. This compound belongs to a class of natural products characterized by a bicyclic or tricyclic carbon skeleton with oxygenated functional groups, which are often associated with bioactive properties such as cytotoxicity .
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(4bS,8aS,10S)-3-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-4,10-diol |
InChI |
InChI=1S/C21H32O3/c1-12(2)13-10-14-15(22)11-16-20(3,4)8-7-9-21(16,5)17(14)18(23)19(13)24-6/h10,12,15-16,22-23H,7-9,11H2,1-6H3/t15-,16-,21-/m0/s1 |
InChI Key |
HCQUMJYLWCSLLR-QYWGDWMGSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@H](C[C@@H]3[C@@]2(CCCC3(C)C)C)O)O)OC |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(CC3C2(CCCC3(C)C)C)O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differentiation
| Compound Name | Key Structural Features | Functional Group at C7 Position |
|---|---|---|
| 7β-Hydroxydeoxycryptojaponol (9) | Labdane/abietane skeleton | β-hydroxyl |
| 7α-Methoxydeoxocryptojaponol (8) | Likely similar skeleton to (9) | α-methoxy |
| Sempervirol (10) | Possibly reduced oxygenation or altered ring system | Not specified |
| Trilobinol (11) | Potential variation in ring substitution | Not specified |
| 7-Oxodehydroabietinol (12) | Oxo group at C7, dehydroabietane skeleton | Oxo (ketone) |
Key Observations :
- C7 Substitution: The β-hydroxyl group in 9 contrasts with the α-methoxy group in 8, which may alter hydrogen-bonding capacity and membrane permeability.
- Skeletal Differences : Compounds like 12 (dehydroabietane skeleton) and 10/11 (unclear from data) may exhibit divergent bioactivity due to ring strain or stereoelectronic effects.
Implications for Cytotoxic Activity
While quantitative cytotoxicity data (e.g., IC50 values) are unavailable in the provided evidence, the following trends are hypothesized based on structural analogs:
Hydroxyl vs.
Oxo Group Effects : The ketone in 12 might increase reactivity, possibly leading to stronger interactions with enzymes like topoisomerases or tubulin.
Ring Modifications : Compounds with reduced oxygenation (e.g., 10 ) may exhibit lower cytotoxicity due to diminished target affinity.
Research Findings and Limitations
Current Knowledge Gaps
- Bioactivity Profiles : Cytotoxicity assays against specific cancer cell lines are mentioned in the literature but lack numerical results, preventing a quantitative structure-activity relationship (SAR) analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
